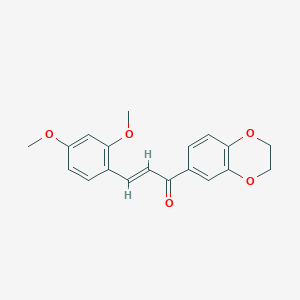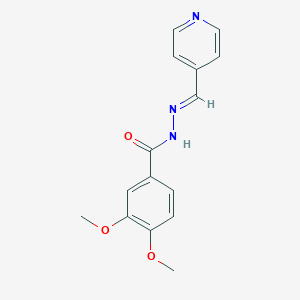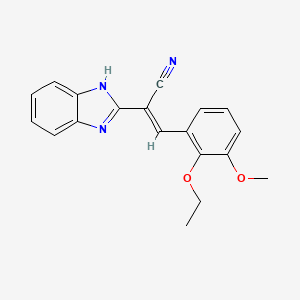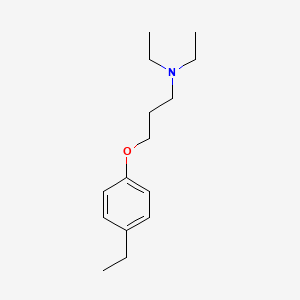![molecular formula C18H22N2O2 B3863692 4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3863692.png)
4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide
Übersicht
Beschreibung
4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide, also known as LFM-A13, is a synthetic compound with potential applications in scientific research. It has been shown to have promising effects in various biological systems, including cancer cells and immune cells.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to modulate the immune response by inhibiting the activity of certain immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted modulation of specific biological processes. Another advantage is its synthetic nature, which allows for consistent and reproducible results. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring is necessary to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide. One direction is the development of more specific and potent analogs of this compound for use in scientific research and potential therapeutic applications. Another direction is the investigation of the potential use of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has been studied for its potential applications in various biological systems. It has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to modulate the immune response by inhibiting the activity of certain immune cells. In addition, this compound has been studied for its potential use as a therapeutic agent for autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-6-11-16(22-12)13(2)19-20-17(21)14-7-9-15(10-8-14)18(3,4)5/h6-11H,1-5H3,(H,20,21)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMOLYUZQXKNAX-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-acetyl-1-(4-chlorophenyl)-4-ethyl-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B3863622.png)


![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3863629.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3863633.png)

![methyl 2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863642.png)
![3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B3863646.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3863658.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3863678.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3863686.png)
![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)